2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
Description
2,5-Dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Properties
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 8-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-15-12-21(16(2)11-18(15)14-25-7-9-29-10-8-25)30-23(26)19-13-17-5-4-6-20(28-3)22(17)31-24(19)27/h4-6,11-13H,7-10,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBDLXPIYKFVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the compound’s structure .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
2,5-Dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride: A related compound with similar structural features but different functional groups.
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol): Another compound with a similar chromene core but different substituents.
Uniqueness
2,5-Dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific combination of functional groups and structural features.
Biological Activity
The compound 2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The biological activity of this compound has been primarily attributed to its interaction with various molecular targets. Key mechanisms include:
-
Inhibition of Cancer Cell Proliferation :
- The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
- Studies indicate that it induces apoptosis through activation of caspase pathways and modulation of p53 expression levels.
-
Antioxidant Activity :
- The presence of methoxy and morpholine groups enhances its ability to scavenge free radicals, contributing to its antioxidant properties.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.
Biological Activity Data
Below is a summary table presenting the biological activity data for the compound across various assays:
| Assay Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15.63 | Induction of apoptosis |
| Cytotoxicity | A549 | 12.34 | Caspase activation |
| Antioxidant Activity | DPPH Assay | 20.5 | Free radical scavenging |
| Anti-inflammatory | RAW 264.7 | 25.0 | Inhibition of cytokine release |
Case Studies
-
Study on MCF-7 Cells :
A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis markers (caspase-3 and PARP cleavage) at concentrations ranging from 10 µM to 30 µM, indicating its potential as a chemotherapeutic agent. -
In Vivo Efficacy :
In vivo studies using xenograft models demonstrated that treatment with the compound resulted in significant tumor regression compared to controls. Histological analyses revealed decreased proliferation markers (Ki67) and increased apoptosis markers within tumor tissues. -
Antioxidant Capacity Assessment :
The compound's antioxidant capacity was assessed using the DPPH radical scavenging method, showing effective scavenging activity comparable to standard antioxidants like ascorbic acid.
Q & A
Q. What are the recommended methods for synthesizing 2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?
Synthesis typically involves multi-step protocols, including:
- Coupling reactions : Use of EDC●HCl and DMAP as coupling agents for esterification, as demonstrated in chromene-carboxylate syntheses (e.g., 92% yield achieved for structurally analogous compounds) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
- Optimization : Adjusting solvent polarity (e.g., DCM for intermediates) and temperature (25–60°C) to minimize byproducts like unreacted morpholine derivatives.
Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?
- NMR : Compare experimental and NMR data with computed spectra (e.g., δ 3.72 ppm for methoxy groups, δ 2.25 ppm for methyl substituents) .
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, ensuring anisotropic displacement parameters align with morpholine and chromenone moieties .
- Mercury CSD : Visualize hydrogen-bonding networks and packing patterns to confirm intermolecular interactions .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., bioactivity vs. binding affinity)?
- Validation strategies :
- Cross-validate docking results (e.g., AutoDock Vina) with in vitro enzyme inhibition assays (e.g., IC measurements) .
- Use molecular dynamics simulations to assess conformational stability of the morpholine-chromenone scaffold under physiological conditions .
- Case study : Discrepancies in predicted vs. observed hydrogen-bonding motifs can be addressed via graph set analysis (Etter’s formalism) to refine computational models .
Q. What experimental approaches are suitable for analyzing hydrogen-bonding patterns and their impact on this compound’s bioactivity?
- Graph set analysis : Classify hydrogen bonds (e.g., D^2$$_2 motifs for dimeric interactions) using Mercury CSD .
- Thermal analysis : Correlate melting points (e.g., 180–185°C) with crystal packing efficiency influenced by morpholine’s N-H···O bonds .
- Bioactivity correlation : Compare hydrogen-bond donor/acceptor capacity (calculated via Gaussian) with IC values in enzyme assays .
Q. How can researchers design experiments to study this compound’s interaction with enzyme targets (e.g., kinases or oxidoreductases)?
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Q. How does the compound’s solubility profile influence formulation strategies for in vivo studies?
- Solubility testing : Measure logP (predicted ~3.5) via HPLC and compare with experimental shake-flask data .
- Formulation : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility while preserving bioactivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
